- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)
tert-butyl N-(4-bromothiazol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- InChI Key: OVRIFGLINJVMLO-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 277.97200
- Monoisotopic Mass: 277.972
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5
- XLogP3: 2.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.595
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 79.46000
- LogP: 3.32560
- Vapor Pressure: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076455-250mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 250mg |
£63.00 | 2022-03-01 | |
| Fluorochem | 076455-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
£157.00 | 2022-03-01 | |
| Fluorochem | 076455-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
£453.00 | 2022-03-01 | |
| Fluorochem | 076455-10g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 10g |
£692.00 | 2022-03-01 | |
| ChemScence | CS-M3527-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 1g |
$100.0 | 2022-04-26 | |
| ChemScence | CS-M3527-5g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 5g |
$395.0 | 2022-04-26 | |
| ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
| ChemScence | CS-M3527-25g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 25g |
$1690.0 | 2021-09-02 | |
| TRC | B705558-50mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705558-100mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 100mg |
$ 70.00 | 2022-06-06 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
Production Method 2
1.2 Solvents: Water ; 5 min
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916
Production Method 6
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
Production Method 7
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405
Production Method 10
1.2 Solvents: Water
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,
Production Method 11
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- N-Boc-2-Amino-5-bromothiazole
- 2,4-Dibromothiazole
- tert-Butyl carbamate
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate Suppliers
tert-butyl N-(4-bromothiazol-2-yl)carbamate Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-butyl N-(4-bromothiazol-2-yl)carbamate
Professional Introduction to Tert-butyl N-(4-bromothiazol-2-yl)carbamate (CAS No. 944804-88-0)
Tert-butyl N-(4-bromothiazol-2-yl)carbamate, a compound with the chemical identifier CAS No. 944804-88-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and a bromothiazole moiety in its structure imparts unique properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The structural framework of tert-butyl N-(4-bromothiazol-2-yl)carbamate consists of a carbamate functional group attached to a brominated thiazole ring. The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly useful in multi-step synthetic pathways where regioselectivity is paramount. The bromothiazole moiety, on the other hand, is a well-documented pharmacophore that exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole derivatives. The unique combination of the carbamate and bromothiazole groups in tert-butyl N-(4-bromothiazol-2-yl)carbamate positions it as a versatile building block for designing new drugs. For instance, studies have shown that derivatives of this compound can interact with specific biological targets, leading to potential applications in treating neurological disorders and infectious diseases.
One of the most compelling aspects of tert-butyl N-(4-bromothiazol-2-yl)carbamate is its potential as a precursor for synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. For example, modifications of the bromothiazole ring can lead to derivatives with improved solubility and bioavailability, making them more suitable for clinical use.
The synthesis of tert-butyl N-(4-bromothiazol-2-yl)carbamate involves several key steps that highlight the compound's synthetic utility. The reaction typically begins with the formation of the carbamate group through the reaction of a halogenated thiazole derivative with an appropriate carbamic acid derivative. The introduction of the tert-butyl group is then achieved through subsequent functionalization reactions. These synthetic routes underscore the compound's role as an intermediate in complex organic transformations.
Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of tert-butyl N-(4-bromothiazol-2-yl)carbamate. Molecular modeling studies have revealed insights into how different substituents affect its interactions with biological targets. This information has been instrumental in guiding the design of more effective derivatives with improved therapeutic profiles.
The pharmaceutical industry has taken note of the potential applications of tert-butyl N-(4-bromothiazol-2-yl)carbamate. Several companies are currently exploring its use in developing new drugs for various diseases. Preliminary clinical trials have shown promising results, particularly in the treatment of chronic inflammatory conditions and infectious diseases. These findings highlight the compound's significance as a lead molecule in drug discovery efforts.
In conclusion, tert-butyl N-(4-bromothiazol-2-yl)carbamate (CAS No. 944804-88-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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